三叔丁基硼氢化钠

描述

Sodium tri-sec-butylborohydride is a chemical reagent used in various organic synthesis reactions. Although the provided papers do not directly discuss sodium tri-sec-butylborohydride, they do provide insights into the behavior of related sodium borohydride derivatives in organic reactions. These derivatives, such as sodium triacetoxyborohydride and sodium triethylborohydride, are known for their roles in reductive amination, dehydrogenative coupling, and hydroboration reactions .

Synthesis Analysis

The synthesis of sodium borohydride derivatives typically involves the reaction of sodium borohydride with different organic groups. While the exact synthesis of sodium tri-sec-butylborohydride is not detailed in the provided papers, similar compounds like sodium triacetoxyborohydride and sodium triethylborohydride are synthesized through reactions with acetic anhydride and ethyl groups, respectively . These methods suggest that sodium tri-sec-butylborohydride could be synthesized through a similar strategy, by introducing sec-butyl groups to sodium borohydride.

Molecular Structure Analysis

The molecular structure of sodium borohydride derivatives is characterized by the presence of organic groups attached to the boron atom. These groups influence the reactivity and selectivity of the reagent in various chemical reactions. For instance, sodium triacetoxyborohydride has acetoxy groups that make it a selective reducing agent for reductive amination , while sodium triethylborohydride's ethyl groups are responsible for its catalytic activity in dehydrogenative silylation .

Chemical Reactions Analysis

Sodium borohydride derivatives participate in a variety of chemical reactions. Sodium triacetoxyborohydride is used in reductive amination of aldehydes and ketones, providing high yields and selectivity . Sodium triethylborohydride, on the other hand, is utilized as a catalyst in dehydrogenative silylation of terminal alkynes with hydrosilanes and as a selective catalyst for hydroboration of terminal alkynes . These reactions demonstrate the versatility of sodium borohydride derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borohydride derivatives are influenced by their substituents. For example, sodium triacetoxyborohydride is a mild and selective reagent that can be used in the presence of acid-sensitive functional groups . Sodium triethylborohydride is known for its role as a reducing agent and for generating active transition-metal catalysts in situ . These properties are crucial for their application in various organic reactions, and similar properties could be expected for sodium tri-sec-butylborohydride.

科学研究应用

无机和金属有机化学中的合成和反应性三叔丁基硼氢化钠已被用于合成二硫代亚磺酸根阴离子的锂、钠和钾盐。该合成是通过在低温下非水环境(如四氢呋喃)中三叔丁基硼氢化金属与二氧化硫直接反应来实现的。该反应主要产生高纯度的二硫代亚磺酸锂和钠,证明了三叔丁基硼氢化钠在生产这些化合物中的有效性 (Chmielewski & Bennett, 1986).

催化剂在有机合成领域,三叔丁基硼氢化钠已被报道为氢硅烷与醇直接脱氢偶联的便利促进剂。该过程是一种原子经济且良性的替代经典醇硅烷生产方法。在温和条件下且不使用额外溶剂的情况下使用三叔丁基硼氢化钠已证明在各种化学合成中具有极好的应用潜力 (Skrodzki et al., 2018).

无机化学三叔丁基硼氢化钠的另一个应用是在有机金属化合物合成中。它已被用于用钠汞齐处理 THF 中的 Mn(CO)3(NO)(PPh3),然后用 2.2.2 隐冠醚处理,以生成含有混合羰基亚硝基金属阴离子的对空气敏感的黄色固体。这些产物,例如 [Na(crypt.2.2.2)]2[Mn(CO)3(NO)],对有机金属化学的研究具有重大意义 (Chen & Ellis, 2000).

精细化工三叔丁基硼氢化钠还被用于三相转移催化合成叔丁基二硫化物。该工艺以叔丁基溴、硫和九水合硫化钠为原料。该实验中使用的催化剂与其他三相转移催化剂相比表现出优异的催化效果,表明了三叔丁基硼氢化钠在催化应用中的多功能性 (Huang Guo-qin, 2012).

作用机制

Target of Action

Sodium tri-sec-butylborohydride, also known as N-selectride , is a strong reducing agent primarily used in organic synthesis. Its primary targets are carbonyl compounds, specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

N-selectride interacts with its targets (ketones and aldehydes) through a process known as reduction . In this process, N-selectride donates electrons to the carbonyl compounds, converting them into alcohols . This change in the oxidation state of the carbonyl compound is the primary result of N-selectride’s interaction with its targets.

Biochemical Pathways

The reduction of carbonyl compounds by N-selectride can affect various biochemical pathways. For instance, the conversion of ketones and aldehydes to alcohols can influence pathways involving these compounds, such as glycolysis or the citric acid cycle. The downstream effects of these changes can vary widely, depending on the specific compounds involved and the overall context of the biochemical pathway .

Pharmacokinetics

It’s important to note that n-selectride is generally used in solution form, often in tetrahydrofuran , which can influence its reactivity and effectiveness.

Result of Action

The primary molecular effect of N-selectride’s action is the reduction of carbonyl compounds to alcohols . This can have various cellular effects, depending on the specific context. For example, in a biochemical pathway, the reduction of a ketone to an alcohol could potentially alter the pathway’s overall output or efficiency.

Action Environment

The action of N-selectride can be influenced by various environmental factors. For instance, it is sensitive to air, heat, and moisture , which can affect its stability and reactivity. Additionally, the pH of the solution can influence the reduction process . Therefore, when using N-selectride, it’s important to control the environment carefully to ensure effective and safe use .

安全和危害

未来方向

Sodium tri-sec-butylborohydride has been used as a convenient promoter of direct dehydrogenative coupling of alcohols with hydrosilanes . It is also used in the stereoselective reduction of α-alkoxy ketones . These applications suggest that Sodium tri-sec-butylborohydride will continue to be a valuable tool in organic synthesis .

属性

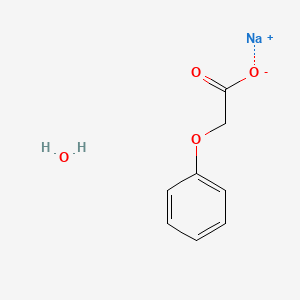

InChI |

InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQOLIPZGAUEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

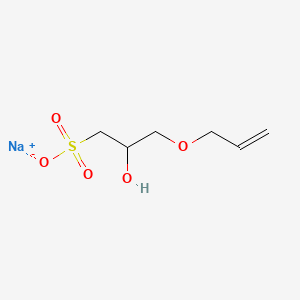

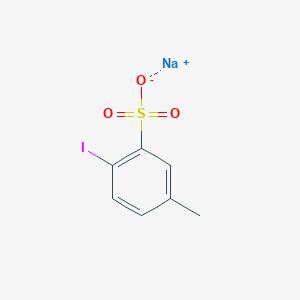

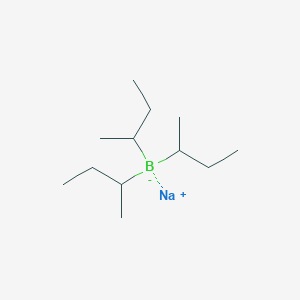

Canonical SMILES |

[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tri-sec-butylborohydride | |

CAS RN |

67276-04-4, 67279-07-6 | |

| Record name | Sodium hydrotri-sec-butylborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067276044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067279076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrotri-sec-butylborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。